molecular formula C12H22ClN3O B1384516 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride CAS No. 1354952-18-3

2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride

Cat. No. B1384516
CAS RN: 1354952-18-3
M. Wt: 259.77 g/mol
InChI Key: UCVSRSOTWLVSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • CAS Number : 1354950-22-3 .

Scientific Research Applications

1. Synthesis of Enantiomerically Pure β-Amino Acids

  • This compound has been used in the enantioselective synthesis of β-amino acids. For example, Juaristi and Escalante (1993) demonstrated its use in the preparation of stereoisomers of 2-methyl- and 2-benzyl-3(S)-aminobutanoic acid, showcasing its utility in producing enantiomerically pure amino acids (Juaristi & Escalante, 1993).

2. Structural Studies in Crystallography

  • Didierjean et al. (2004) conducted X-ray studies revealing the structural details of related compounds. Their research contributes to understanding the molecular packing and hydrogen bonding in crystal structures (Didierjean et al., 2004).

3. Histamine H4 Receptor Ligand Studies

  • Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines, including derivatives of the compound , as ligands for the histamine H4 receptor. Their work involves optimizing potency and exploring the anti-inflammatory and antinociceptive potential of these compounds (Altenbach et al., 2008).

4. Antimycobacterial Activity Research

  • Moreth et al. (2014) synthesized derivatives of this compound and tested their activity against M. tuberculosis, highlighting the significance of the free amino group and the sulphonamide moiety for biological activity (Moreth et al., 2014).

5. Synthesis of Novel Heterocyclic Compounds

  • Researchers like Kanno et al. (1991) and Časar (2008) have utilized similar structures in synthesizing novel heterocyclic compounds, contributing to the development of new synthetic methodologies and the exploration of functionalized heterocycles (Kanno et al., 1991), (Časar, 2008).

6. Anti-HIV Research

  • Brzozowski and Sa̧czewski (2007) investigated derivatives of this compound for potential anti-HIV activity, demonstrating its application in the development of new therapeutic agents (Brzozowski & Sa̧czewski, 2007).

7. Fluorescence and Biological Studies

  • Guggilapu et al. (2016) synthesized derivatives for fluorescence studies and biological evaluations, showcasing the compound's versatility in bioactive material development (Guggilapu et al., 2016).

Future Directions

Remember to consult relevant scientific literature for detailed information and experimental data. If you need further assistance, feel free to ask

properties

IUPAC Name

2-(2-aminobutan-2-yl)-4-tert-butyl-1H-pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O.ClH/c1-6-12(5,13)10-14-8(11(2,3)4)7-9(16)15-10;/h7H,6,13H2,1-5H3,(H,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVSRSOTWLVSDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=NC(=CC(=O)N1)C(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride
Reactant of Route 3
2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride
Reactant of Route 4
2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride
Reactant of Route 5
2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride
Reactant of Route 6
2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride

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